B-Raf IN 14

Description

Structure

3D Structure

Properties

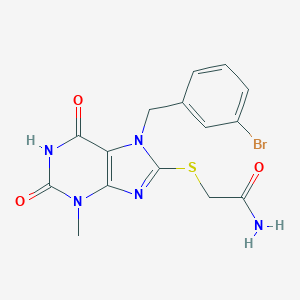

Molecular Formula |

C15H14BrN5O3S |

|---|---|

Molecular Weight |

424.3 g/mol |

IUPAC Name |

2-[7-[(3-bromophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetamide |

InChI |

InChI=1S/C15H14BrN5O3S/c1-20-12-11(13(23)19-14(20)24)21(15(18-12)25-7-10(17)22)6-8-3-2-4-9(16)5-8/h2-5H,6-7H2,1H3,(H2,17,22)(H,19,23,24) |

InChI Key |

HKKJJBUQMXEHOW-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC(=O)N)CC3=CC(=CC=C3)Br |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC(=O)N)CC3=CC(=CC=C3)Br |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the B-Raf Signaling Pathway in Melanoma Pathogenesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the B-Raf signaling pathway's critical role in the pathogenesis of melanoma. It covers the core molecular biology, the prevalence and types of activating mutations, therapeutic strategies, mechanisms of resistance, and key experimental methodologies.

The Canonical B-Raf/MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the RAS-RAF-MEK-ERK pathway, is a crucial signaling cascade that regulates a wide variety of cellular processes, including proliferation, differentiation, survival, and apoptosis.[1][2] In normal melanocytes, this pathway is tightly controlled, typically initiated by the binding of extracellular growth factors to Receptor Tyrosine Kinases (RTKs) on the cell surface.

This binding event activates the small GTPase RAS, which in turn recruits and activates the RAF family of serine/threonine kinases (A-RAF, B-RAF, and C-RAF).[2] Activated RAF proteins then phosphorylate and activate MEK1 and MEK2, which subsequently phosphorylate and activate ERK1 and ERK2.[1][3] Activated ERK translocates to the nucleus to regulate transcription factors, promoting cell growth and survival.[1]

In approximately 50% of cutaneous melanomas, this pathway is constitutively activated by mutations in the BRAF gene.[4][5][6] The most common mutation, a substitution of valine with glutamic acid at codon 600 (V600E), accounts for over 90% of these mutations and mimics the phosphorylated state of the protein.[1][7] This leads to a 480-fold increase in kinase activity, causing the BRAF protein to be constitutively active, independent of upstream RAS signaling.[3][5] This oncogenic activation drives unchecked cell proliferation and is a central event in the development of a large subset of melanomas.[1][4]

Quantitative Data on BRAF Mutations in Melanoma

Activating BRAF mutations are found in 40-60% of cutaneous melanomas.[3][7] The vast majority of these are missense mutations occurring at codon 600 within the kinase domain.[5][8] The frequency of specific mutations can vary and is a critical determinant for targeted therapy selection.

| Mutation Type | Frequency among BRAF-mutant Melanomas | Description | References |

| V600E | 70% - 92% | Substitution of valine with glutamic acid. The most common and well-characterized mutation. | [1][5][7][9][10] |

| V600K | 10% - 20% | Substitution of valine with lysine. The second most common variant. | [1][5] |

| V600D | ~5% | Substitution of valine with aspartic acid. | [1] |

| V600R | ~1% | Substitution of valine with arginine. | [1] |

| Other non-V600 | < 1% | Includes mutations at codons G464, G466, G469, D594, L597, and K601. | [11] |

Therapeutic Targeting and Clinical Efficacy

The discovery of the high frequency of activating BRAF mutations revolutionized the treatment of metastatic melanoma, leading to the development of specific BRAF inhibitors (BRAFi) and, subsequently, MEK inhibitors (MEKi).

Combination Therapy: While BRAFi monotherapy showed high initial response rates, the duration was often limited by the development of resistance.[12] Preclinical studies revealed that resistance often involves reactivation of the MAPK pathway downstream of BRAF. This provided the rationale for combining a BRAFi with a MEKi. This dual blockade has become the standard of care, demonstrating improved objective response rates (ORR), progression-free survival (PFS), and overall survival (OS) compared to BRAFi monotherapy.[12][13][14]

| Clinical Trial (Drug Combination) | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | References |

| COMBI-d & COMBI-v (Dabrafenib + Trametinib) | BRAF V600-mutant | ~67% | ~11.1 months | ~25.1 months | [14][15] |

| coBRIM (Vemurafenib + Cobimetinib) | BRAF V600-mutant | ~70% | ~12.6 months | ~22.3 months | [14] |

| COLUMBUS (Encorafenib + Binimetinib) | BRAF V600-mutant | ~64% | ~14.9 months | ~33.6 months | [14] |

| BRIM-3 (Vemurafenib Monotherapy) | BRAF V600E-mutant | ~48% | ~6.9 months | ~13.6 months | [9] |

Mechanisms of Acquired Resistance

Despite the success of combination therapy, acquired resistance remains a major clinical challenge, typically emerging within 12 months.[15] Resistance mechanisms are diverse and can be broadly categorized into two groups: those that reactivate the MAPK pathway and those that activate alternative or "bypass" signaling pathways.

-

MAPK Pathway Reactivation:

-

Secondary Mutations: Activating mutations in genes downstream of BRAF, such as NRAS or MEK1/2.[7][16]

-

BRAF Amplification: Increased copy number of the mutant BRAF gene.[1][16]

-

BRAF Splice Variants: Alternative splicing of BRAF can produce forms that dimerize and are resistant to inhibitors.[16]

-

Upregulation of other Kinases: Increased expression of kinases like COT (MAP3K8) that can activate ERK signaling.[7][17]

-

-

Activation of Bypass Pathways:

-

PI3K/Akt Pathway: Activation of this parallel survival pathway, often through the loss of the tumor suppressor PTEN, can bypass the need for MAPK signaling.[7][15]

-

Receptor Tyrosine Kinase (RTK) Upregulation: Increased signaling from RTKs like PDGFRβ, IGF-1R, and MET can activate both the MAPK and PI3K/Akt pathways.[7][15]

-

Key Experimental Protocols

Protocol: Detection of BRAF V600 Mutations by Real-Time PCR (RT-PCR)

This protocol outlines a generalized method for detecting BRAF V600 mutations from formalin-fixed, paraffin-embedded (FFPE) tumor tissue, based on commercially available kits like the cobas® 4800 BRAF V600 Mutation Test or Qiagen BRAF RGQ PCR Kit.[18][19]

-

DNA Extraction:

-

Identify and macro-dissect the tumor area from a 5-10 µm FFPE tissue slide to enrich for tumor cells (a minimum of 10-50% tumor content is often recommended).[19][20]

-

Use a commercially available FFPE DNA extraction kit according to the manufacturer's instructions to isolate genomic DNA.

-

Quantify the extracted DNA using a spectrophotometer or fluorometer to ensure sufficient yield and purity.

-

-

RT-PCR Reaction Setup:

-

Prepare the PCR master mix in a dedicated clean area. This mix typically contains PCR buffer, dNTPs, primers, probes (e.g., TaqMan or Scorpions), and a thermostable DNA polymerase.[18]

-

The primer/probe set is designed to specifically detect the V600E mutation and often a control gene (e.g., β-actin) in separate reactions or a multiplex format. Some kits also detect other non-V600E mutations.[18]

-

Add a specific amount of sample DNA (e.g., 5-20 ng) to the master mix in a PCR plate well.[21]

-

Include positive controls (known V600E mutant DNA), negative controls (known wild-type DNA), and no-template controls (water) in each run.[21]

-

-

Amplification and Detection:

-

Place the sealed PCR plate into a real-time PCR instrument.

-

Run the thermal cycling program as specified by the kit manufacturer. A typical program includes an initial denaturation step followed by 40-45 cycles of denaturation, annealing, and extension.

-

During each cycle, the instrument measures the fluorescence emitted from the probes, which is proportional to the amount of amplified DNA.

-

-

Data Analysis:

-

The instrument software generates amplification plots and calculates the cycle threshold (Ct) value for both the mutation-specific and control gene assays.

-

The mutation status is determined by comparing the Ct value of the mutation assay to that of the control assay (ΔCt). A ΔCt below a specific cutoff value (e.g., ≤7.0 for the cobas test) indicates a positive result for the BRAF V600 mutation.[18]

-

Protocol: In Vitro BRAF Kinase Assay

This protocol describes a method for measuring the kinase activity of recombinant BRAF V600E and assessing the potency of inhibitors, based on luminescent kinase assay kits (e.g., BPS Bioscience, Promega Kinase-Glo®).[22][23]

-

Reagent Preparation:

-

Thaw recombinant human BRAF V600E enzyme, kinase assay buffer, ATP, and a specific BRAF substrate (e.g., purified inactive MEK1) on ice.

-

Prepare serial dilutions of the test inhibitor (e.g., Vemurafenib as a reference compound) at various concentrations (e.g., 0.1 nM to 1000 nM).[22]

-

Prepare a master mix of the BRAF V600E enzyme diluted in kinase assay buffer.

-

-

Kinase Reaction:

-

In a white 96-well plate, add the test inhibitor dilutions to the appropriate wells.[23]

-

Add the substrate and ATP solution to all wells.

-

Initiate the kinase reaction by adding the diluted BRAF V600E enzyme to all wells except the "blank" control.

-

Include a "positive control" well containing the enzyme but no inhibitor.[22]

-

Incubate the plate at 30°C for a specified time (e.g., 45 minutes).[22]

-

-

Signal Detection:

-

After incubation, add an equal volume of a luminescence-based ATP detection reagent (e.g., Kinase-Glo® MAX) to each well. This reagent measures the amount of ATP remaining in the well.

-

Incubate the plate at room temperature for 10-15 minutes to stabilize the luminescent signal.

-

-

Data Analysis:

-

Measure the luminescence using a microplate luminometer.

-

The kinase activity is inversely proportional to the luminescent signal (higher kinase activity consumes more ATP, resulting in a lower signal).

-

Subtract the blank reading from all other readings.

-

Calculate the percent inhibition for each inhibitor concentration relative to the positive control.

-

Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.

-

Protocol: Patient-Derived Xenograft (PDX) Model for Drug Efficacy Testing

PDX models involve implanting fresh tumor tissue from a patient into an immunodeficient mouse, preserving the original tumor architecture and heterogeneity.[17][24] They are considered more predictive of clinical outcomes than cell line-derived models.[24][25]

-

Tumor Acquisition and Implantation:

-

Aseptically collect fresh tumor tissue from a patient's surgery or biopsy.

-

Transport the tissue to the laboratory in sterile media on ice.

-

Mechanically mince the tumor into small fragments (1-3 mm³).

-

Anesthetize an immunodeficient mouse (e.g., NOD/SCID or NSG).

-

Implant one or two tumor fragments subcutaneously into the flank of the mouse.

-

-

Tumor Engraftment and Expansion:

-

Monitor the mice regularly for tumor growth by caliper measurements.

-

Once the initial tumor (P0 generation) reaches a specific size (e.g., 1000-1500 mm³), euthanize the mouse and harvest the tumor.

-

This P0 tumor can be cryopreserved to create a living tumor bank or immediately passaged into a new cohort of mice (P1 generation) for expansion.

-

-

Drug Efficacy Study:

-

Once sufficient tumor material is available from an expanded passage, implant tumor fragments into a large cohort of mice.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle control, BRAFi monotherapy, MEKi monotherapy, BRAFi + MEKi combination).[17]

-

Administer the drugs according to the desired schedule (e.g., daily oral gavage).

-

Measure tumor volume with calipers 2-3 times per week.

-

Monitor animal body weight and overall health as a measure of toxicity.

-

-

Endpoint Analysis:

-

The study is terminated when tumors in the control group reach a predetermined maximum size or at a fixed time point.

-

Harvest tumors from all groups for downstream analysis, including histology (IHC for pERK, Ki67), RNA/DNA sequencing to identify mechanisms of response or resistance, and proteomics.[17]

-

References

- 1. A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BRAF kinase in melanoma development and progression | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]

- 3. BRAF in Melanoma: Pathogenesis, Diagnosis, Inhibition, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of BRAF V600 mutation in melanoma - ProQuest [proquest.com]

- 5. BRAF Mutations in Melanoma: Biological Aspects, Therapeutic Implications, and Circulating Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Melanoma - Wikipedia [en.wikipedia.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Mechanism and inhibition of BRAF kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Combination therapy with BRAF and MEK inhibitors for melanoma: latest evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Comprehensive Clinical Trial Data Summation for BRAF‐MEK Inhibition and Checkpoint Immunotherapy in Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ascopubs.org [ascopubs.org]

- 15. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]

- 16. Mechanisms of Acquired BRAF Inhibitor Resistance in Melanoma: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Melanoma patient derived xenografts acquire distinct Vemurafenib resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 18. hilarispublisher.com [hilarispublisher.com]

- 19. dovepress.com [dovepress.com]

- 20. Defining the Criteria for Reflex Testing for BRAF Mutations in Cutaneous Melanoma Patients | MDPI [mdpi.com]

- 21. asuragen.com [asuragen.com]

- 22. 2.6. BRAF Kinase Assay [bio-protocol.org]

- 23. bpsbioscience.com [bpsbioscience.com]

- 24. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research [e-crt.org]

- 25. Metastatic Melanoma Patient-derived Xenografts Respond to MDM2 Inhibition as a Single Agent or in Combination with BRAF/MEK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

B-Raf Mutations in Non-Melanoma Cancers: A Technical Guide for Researchers

A deep dive into the clinical significance, molecular pathways, and detection methodologies of B-Raf mutations in colorectal and thyroid malignancies, tailored for researchers, scientists, and drug development professionals.

The B-Raf proto-oncogene, a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway, has emerged as a key therapeutic target and prognostic biomarker in several cancers. While its role in melanoma is well-established, the prevalence and clinical implications of B-Raf mutations in non-melanoma cancers, particularly colorectal and thyroid carcinomas, are of growing interest in the scientific and clinical communities. This guide provides a comprehensive overview of B-Raf mutations in these malignancies, focusing on the underlying molecular mechanisms, methodologies for their detection, and the impact on patient outcomes and treatment strategies.

B-Raf Mutations in Colorectal Cancer

Activating mutations in the BRAF gene are identified in approximately 5-15% of colorectal cancers (CRCs).[1][2][3] The vast majority of these mutations are the V600E substitution, a single point mutation in exon 15 that results in the constitutive activation of the B-Raf protein and downstream signaling.[4]

Clinical Significance and Prognosis

The presence of a BRAF V600E mutation in colorectal cancer is strongly associated with a poor prognosis.[1][2][5] These tumors often exhibit distinct clinical and pathological features, including a higher likelihood of being located in the right colon, having a serrated adenoma precursor, and displaying high levels of CpG island methylation (CIMP) and microsatellite instability (MSI).[5] Patients with BRAF-mutated metastatic colorectal cancer (mCRC) have a significantly shorter overall survival compared to those with wild-type BRAF.[5][6] Furthermore, BRAF mutations are a well-established predictive biomarker for resistance to anti-epidermal growth factor receptor (EGFR) therapies, such as cetuximab and panitumumab, in the chemotherapy-refractory setting.[1][2][6]

Therapeutic Implications

The development of targeted therapies against the B-Raf protein has revolutionized the treatment landscape for BRAF-mutant cancers. In mCRC, the combination of a B-Raf inhibitor (such as encorafenib) with an EGFR inhibitor (cetuximab) has demonstrated significant clinical benefit and is now a standard of care for patients with pretreated BRAF V600E-mutated mCRC.[7] This combination approach is necessary because single-agent B-Raf inhibition can lead to paradoxical MAPK pathway activation through EGFR signaling.

Quantitative Data Summary

| Parameter | BRAF-Mutant CRC | BRAF-Wild-Type CRC | Source |

| Prevalence | 5-15% | 85-95% | [1][2][3] |

| Most Common Mutation | V600E (>90%) | - | [1][4] |

| Response Rate to anti-EGFR monotherapy (chemo-refractory) | <10% | ~38% | [1][2] |

| Median Overall Survival (metastatic) | ~10.4 months | ~34.7 months | [5] |

B-Raf Mutations in Thyroid Cancer

BRAF mutations are the most common genetic alteration in papillary thyroid carcinoma (PTC), the most prevalent type of thyroid cancer, occurring in approximately 29-83% of cases.[8] The V600E mutation is again the most frequent alteration.[9][10]

Clinical Significance and Prognosis

The clinical significance of the BRAF V600E mutation in PTC has been a subject of intense investigation, with many studies linking its presence to more aggressive tumor characteristics. These include a higher risk of extrathyroidal extension, lymph node metastasis, and advanced tumor stage at diagnosis.[11] Several studies have also demonstrated an association between the BRAF V600E mutation and a higher rate of tumor recurrence and disease-related mortality.[10][12][13] However, it is important to note that some studies have reported conflicting evidence, suggesting that the prognostic value of BRAF mutation status may be influenced by other clinical and pathological factors.[14]

Therapeutic Implications

The high prevalence of BRAF mutations in PTC has paved the way for targeted therapies. B-Raf inhibitors, often in combination with MEK inhibitors, have shown promise in the treatment of advanced, radioactive iodine-refractory BRAF-mutant thyroid cancer.[9] For instance, the combination of dabrafenib (a B-Raf inhibitor) and trametinib (a MEK inhibitor) is approved for the treatment of anaplastic thyroid cancer with a BRAF V600E mutation.[15]

Quantitative Data Summary

| Parameter | BRAF-Mutant PTC | BRAF-Wild-Type PTC | Source |

| Prevalence in PTC | 29-83% | 17-71% | [8] |

| Prevalence of V600E in BRAF-mutant cases | >90% | - | [9] |

| Mortality Rate (one study) | 5.3% | 1.1% | [12] |

| Association with Recurrence | Increased Risk | Lower Risk | [13] |

Signaling Pathways and Experimental Workflows

The MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. In normal physiology, the pathway is activated by extracellular signals that lead to the activation of RAS, which in turn activates RAF kinases (A-Raf, B-Raf, C-Raf). Activated RAF then phosphorylates and activates MEK, which subsequently phosphorylates and activates ERK. Activated ERK translocates to the nucleus to regulate gene expression. The BRAF V600E mutation leads to constitutive activation of the B-Raf protein, resulting in constant downstream signaling, independent of upstream signals, driving uncontrolled cell growth.

Caption: The MAPK/ERK signaling pathway with the activating B-Raf V600E mutation.

Experimental Workflow for B-Raf Mutation Detection

The detection of BRAF mutations is a critical step in the clinical management of colorectal and thyroid cancer patients. Several methodologies are employed, with the choice of technique often depending on factors such as sensitivity, specificity, turnaround time, and cost.

References

- 1. BRAF Mutations in Colorectal Cancer: Clinical Relevance and Role in Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jnccn.org [jnccn.org]

- 3. BRAF Mutation Colon Cancer | Know Your Biomarker [knowyourbiomarker.org]

- 4. <em>BRAF</em> Mutation in Colorectal Cancer<br> <h4>Anita Turk, MD; Dustin Deming, MD<br>Division of Hematology and Oncology,Department of Medicine<br>University of Wisconsin-Madison School of Medicine and Public Health<br> and University of Wisconsin Car - Personalized Medicine in Oncology [personalizedmedonc.com]

- 5. BRAF mutant colorectal cancer as a distinct subset of colorectal cancer: clinical characteristics, clinical behavior, and response to targeted therapies - Clarke - Journal of Gastrointestinal Oncology [jgo.amegroups.org]

- 6. Targeting BRAF V600E in metastatic colorectal cancer: where are we today? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. emjreviews.com [emjreviews.com]

- 8. mdpi.com [mdpi.com]

- 9. Precision medicine: BRAF mutations in thyroid cancer - Podolski - Precision Cancer Medicine [pcm.amegroups.org]

- 10. The Prevalence and Prognostic Value of BRAF Mutation in Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. The BRAF V600E gene mutation in papillary thyroid cancer is associated with more rapid cancer growth and a higher death rate [thyroid.org]

- 13. Clinical significance of BRAF mutation in thyroid papillary cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The significance of the BRAF V600E mutation in Papillary Thyroid Cancer [thyroid.org]

- 15. BRAF Mutation in Thyroid Cancer: Prevalence, Treatment & More [healthline.com]

Understanding the Paradoxical Activation of the MAPK Pathway by B-Raf Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

First-generation B-Raf inhibitors (BRAFi) represented a significant breakthrough in the targeted therapy of BRAF V600E-mutant melanoma. However, their clinical application revealed a paradoxical mechanism: in cells with wild-type BRAF and upstream pathway activation (e.g., RAS mutations), these inhibitors unexpectedly promote, rather than suppress, the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. This phenomenon, known as paradoxical activation, is responsible for proliferative skin lesions and contributes to therapeutic resistance. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning paradoxical activation, compares different classes of RAF inhibitors, details key experimental protocols for its investigation, and discusses strategies being developed to overcome this challenge.

Introduction to the MAPK Pathway and B-Raf in Cancer

The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that transduces extracellular signals to the nucleus, regulating fundamental cellular processes like proliferation, differentiation, and survival.[1] Oncogenic mutations in this pathway are a hallmark of many human cancers. Mutations in the BRAF gene, particularly the V600E substitution, lead to constitutive, RAS-independent activation of the kinase, driving tumor progression in over 50% of cutaneous melanomas and a subset of other cancers.[2]

The development of ATP-competitive inhibitors like vemurafenib and dabrafenib, which selectively target the BRAF V600E monomer, offered remarkable clinical responses in patients with BRAF-mutant melanoma.[3] However, these therapies soon revealed a significant liability: the paradoxical activation of the MAPK pathway in cells harboring wild-type BRAF, especially in the context of pre-existing RAS mutations.[4][5]

The Phenomenon of Paradoxical Activation

Paradoxical activation is the inhibitor-induced stimulation of the MAPK pathway in cells with wild-type BRAF.[4] Clinically, this manifests as a high incidence of cutaneous side effects, including benign verrucous keratoses, keratoacanthomas, and cutaneous squamous cell carcinomas (cSCC), which often harbor RAS mutations.[2][6][7] This effect not only causes significant morbidity but also raises concerns about the potential acceleration of other RAS-driven malignancies.[2][8]

The Molecular Mechanism of Paradoxical Activation

The mechanism of paradoxical activation is rooted in the dimerization of RAF kinases. While oncogenic BRAF V600E can signal effectively as a monomer, wild-type RAF kinases require RAS-GTP-mediated dimerization (e.g., BRAF-CRAF heterodimers or CRAF-CRAF homodimers) for their activation.[3][9]

First-generation inhibitors bind to the ATP-binding pocket of one RAF protomer within the dimer. This binding event, rather than inactivating the complex, locks the inhibitor-bound protomer into a conformation that allosterically transactivates the drug-free partner.[10][11] This results in hyperactivation of the dimer and potent downstream signaling to MEK and ERK.[3][12] This process is particularly pronounced in cells with upstream activation, such as RAS mutations, which promote a higher basal level of RAF dimerization.[2][5]

B-Raf Inhibitor Classes and Their Effects

The discovery of paradoxical activation spurred the development of new classes of RAF inhibitors designed to circumvent this liability.

| Inhibitor Class | Examples | Mechanism of Action | Effect on RAF Dimers | Paradoxical Activation | References |

| First-Generation | Vemurafenib, Dabrafenib | Selectively inhibit BRAF V600E monomers. Binds DFG-in/αC-helix-out conformation. | Promote dimerization and transactivate the unbound partner. | High . Drives formation of proliferative skin lesions. | [3][13] |

| Pan-RAF Inhibitors | LY3009120 | Inhibit all RAF isoforms (ARAF, BRAF, CRAF) and the RAF dimer itself. | Bind to and inhibit both protomers within the dimer. | Minimal . By inhibiting the entire dimer complex, transactivation is prevented. | [14][15][16][17] |

| Paradox Breakers | PLX7904, PLX8394 | Selectively inhibit BRAF V600E while disrupting the dimer interface. | Prevent or disrupt inhibitor-induced dimerization. | Evaded . Uncouples MAPK inhibition from paradoxical activation. | [4][8][18][19][20] |

Overcoming Paradoxical Activation and Therapeutic Resistance

Strategies to mitigate paradoxical activation and overcome the inevitable development of therapeutic resistance are central to modern drug development efforts.

-

Combination Therapy: The combination of a BRAF inhibitor with a MEK inhibitor (e.g., dabrafenib + trametinib) is now the standard of care. By blocking the pathway downstream of RAF, MEK inhibitors can abrogate the effects of paradoxical RAF activation, leading to a lower incidence of cutaneous toxicities and improved progression-free survival.[2]

-

Next-Generation Inhibitors: "Paradox breakers" and pan-RAF inhibitors are designed to be effective against BRAF-mutant tumors without stimulating MAPK signaling in wild-type cells.[14][18] These agents are also effective against some forms of acquired resistance that rely on RAF dimerization, such as those driven by BRAF splice variants.[8][9]

Table 2: Common Mechanisms of Acquired Resistance to B-Raf Inhibitors

| Mechanism Category | Specific Examples | Consequence |

|---|---|---|

| MAPK Pathway Reactivation | - Secondary NRAS or KRAS mutations- BRAF V600E amplification- BRAF splice variants (lacking RAS-binding domain) | Restore signaling through CRAF-dependent mechanisms, often involving RAF dimerization. |

| Bypass Track Activation | - Upregulation of Receptor Tyrosine Kinases (IGF-1R, PDGFR, EGFR)- Loss of PTEN function | Activate parallel survival pathways, most notably the PI3K/AKT pathway. |

| Target Alteration | - Non-V600 BRAF mutations | Alter the drug-binding site or kinase conformation, reducing inhibitor efficacy. |

Key Experimental Protocols for Studying Paradoxical Activation

Investigating the paradoxical effects of a novel compound requires a suite of well-established molecular and cellular biology techniques.

References

- 1. Paradoxical activation and RAF inhibitor resistance of BRAF protein kinase fusions characterizing pediatric astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Paradoxical oncogenesis and the long term consequences of BRAF inhibition in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. RAF inhibitors that evade paradoxical MAPK pathway activation [pubmed.ncbi.nlm.nih.gov]

- 5. The RAF Inhibitor Paradox Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cutaneous Side Effects of BRAF Inhibitors in Advanced Melanoma: Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diverse cutaneous side effects associated with BRAF inhibitor therapy: A clinicopathologic study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jwatch.org [jwatch.org]

- 9. The importance of Raf dimerization in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Paradox-Breaking RAF Inhibitors that Also Target SRC Are Effective in Drug-Resistant BRAF Mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. portlandpress.com [portlandpress.com]

- 13. Exploring Molecular Mechanisms of Paradoxical Activation in the BRAF Kinase Dimers: Atomistic Simulations of Conformational Dynamics and Modeling of Allosteric Communication Networks and Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Targeting Tumor Cells with Raf Inhibitor LY3009120: Overcoming Resistance and Paradoxical MAPK Activation [synapse.patsnap.com]

- 15. aacrjournals.org [aacrjournals.org]

- 16. LY3009120, a panRAF inhibitor, has significant anti-tumor activity in BRAF and KRAS mutant preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. LY3009120, a panRAF inhibitor, has significant anti-tumor activity in BRAF and KRAS mutant preclinical models of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. aacrjournals.org [aacrjournals.org]

- 19. PLX8394, a new generation BRAF inhibitor, selectively inhibits BRAF in colonic adenocarcinoma cells and prevents paradoxical MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Unraveling the Spectrum of B-Raf Mutations: A Technical Guide to their Molecular Consequences

For Immediate Release

This in-depth technical guide is tailored for researchers, scientists, and drug development professionals, providing a comprehensive overview of the molecular ramifications of various B-Raf mutations. We delve into the critical distinctions between V600 and non-V600 mutations, offering a detailed analysis of their impact on protein structure, signaling pathways, and therapeutic responses.

Introduction to B-Raf and its Role in Cellular Signaling

B-Raf, a serine/threonine-protein kinase, is a pivotal component of the RAS-RAF-MEK-ERK signaling pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) cascade.[1][2] This pathway is instrumental in regulating fundamental cellular processes, including proliferation, differentiation, survival, and migration.[3] Under normal physiological conditions, the activation of B-Raf is tightly controlled, often initiated by the activation of the upstream RAS protein.[3] However, mutations in the BRAF gene can lead to constitutive activation of the kinase, driving uncontrolled cell growth and contributing to the pathogenesis of numerous human cancers, including melanoma, colorectal cancer, and thyroid cancer.[1][4]

Classification of B-Raf Mutations

B-Raf mutations are broadly categorized into three distinct classes based on their biochemical properties and mechanisms of pathway activation. This classification is crucial for understanding their functional consequences and for developing targeted therapeutic strategies.[5][6]

-

Class 1 (V600 mutants): These mutations, with the V600E substitution being the most prevalent, lead to a dramatic increase in kinase activity.[7] A key characteristic of Class 1 mutants is their ability to signal as RAS-independent monomers.[5][6] The V600E mutation, for instance, can increase B-Raf's kinase activity by up to 500-fold.[7] Other less common V600 mutations include V600K, V600D, and V600R.[6]

-

Class 2 (Non-V600 mutants): This class encompasses a heterogeneous group of mutations that also exhibit elevated kinase activity but, unlike Class 1, function as RAS-independent dimers.[5][6] These mutations often occur in the activation loop or the P-loop of the kinase domain and include alterations such as K601E, L597Q, and G469A.[6]

-

Class 3 (Non-V600 mutants): Mutations in this class are characterized by impaired or absent kinase activity.[5][6] Paradoxically, these "kinase-dead" mutants can still lead to pathway activation by forming heterodimers with and activating C-Raf in a RAS-dependent manner.[5][6] Examples of Class 3 mutations include D594G and G466V.[2][6]

Signaling Pathways Overview

The following diagrams illustrate the distinct signaling mechanisms of the three classes of B-Raf mutations.

Quantitative Comparison of B-Raf Mutations

The functional consequences of different B-Raf mutations can be quantified by assessing their impact on kinase activity, downstream signaling, and dimerization potential.

| B-Raf Mutation Class | Example Mutations | Kinase Activity | ERK Activation | Dimerization Status | RAS Dependency |

| Class 1 (V600) | V600E, V600K | High | High | Monomer | Independent |

| Class 2 (non-V600) | K601E, L597Q, G469A | Intermediate to High | Intermediate to High | Dimer | Independent |

| Class 3 (non-V600) | D594G, G466V | Impaired/None | Low (via C-Raf) | Heterodimer with C-Raf | Dependent |

Table 1: Biochemical and Signaling Properties of B-Raf Mutation Classes.

V600E vs. V600K: A Closer Look

While both V600E and V600K are Class 1 mutations, they exhibit subtle but clinically relevant differences. Structurally, the substitution of valine with glutamic acid (V600E) or lysine (V600K) at position 600 disrupts the inactive conformation of the B-Raf kinase domain.[1] However, the V600K mutation has been associated with a stronger dimer interface compared to V600E, which may contribute to the more aggressive clinical behavior observed in some V600K-mutant tumors.[1]

| Parameter | B-Raf V600E | B-Raf V600K |

| Dimer Interface Strength | Weaker | Stronger |

| Clinical Aggressiveness | Less Aggressive | More Aggressive |

| Response to Kinase Inhibitors | Generally Responsive | Potentially Less Responsive |

| Response to Immunotherapy | Less Responsive | More Responsive |

Table 2: Comparative Characteristics of B-Raf V600E and V600K Mutations. [1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the molecular consequences of B-Raf mutations.

In Vitro B-Raf Kinase Assay

This assay measures the ability of a B-Raf mutant to phosphorylate its direct downstream target, MEK1.

References

- 1. Activation mechanisms of clinically distinct B‐Raf V600E and V600K mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Item - Mutation-specific structural changes in BRAF: understanding dimerization and drug binding for targeted therapy - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 3. molbiolcell.org [molbiolcell.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. cdn.amegroups.cn [cdn.amegroups.cn]

- 7. Emerging BRAF Mutations in Cancer Progression and Their Possible Effects on Transcriptional Networks - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Protocol for In Vitro B-Raf Kinase Activity Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

B-Raf is a serine/threonine-protein kinase that plays a crucial role in the mitogen-activated protein kinase (MAPK) signaling pathway. Upon activation by RAS, B-Raf phosphorylates and activates MEK1, which in turn activates the downstream kinase ERK.[1][2][3] This pathway is fundamental in regulating cellular processes like proliferation, differentiation, and survival.[4][5]

A specific mutation, V600E, in the B-Raf gene leads to constitutive activation of the kinase and downstream signaling, independent of RAS activation.[3] This mutation is a significant driver in a large percentage of melanomas and other cancers, making B-Raf a key therapeutic target.[1][2] In vitro kinase activity assays are essential tools for screening and characterizing potential B-Raf inhibitors in the drug discovery process.[1][6] This document provides a detailed protocol for measuring the activity of recombinant B-Raf kinase, particularly the V600E mutant, using the widely adopted ADP-Glo™ Kinase Assay technology.

Assay Principle

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous method for quantifying kinase activity by measuring the amount of adenosine diphosphate (ADP) produced during the enzymatic reaction.[7][8] The assay is performed in two sequential steps after the kinase reaction is complete.

-

Termination and ATP Depletion: The ADP-Glo™ Reagent is added to terminate the B-Raf kinase reaction and simultaneously deplete any remaining unconsumed ATP.[7][9][10]

-

ADP to ATP Conversion and Detection: The Kinase Detection Reagent is then added. This reagent converts the ADP generated by the kinase into ATP and, in a coupled reaction, uses the newly synthesized ATP to generate a luminescent signal via a thermostable luciferase.[7][9][10][11] The resulting light output is directly proportional to the amount of ADP produced and, therefore, correlates with B-Raf kinase activity.[9][10]

This method is highly sensitive, robust, and suitable for high-throughput screening (HTS) applications.[7][10]

B-Raf Signaling Pathway and Assay Workflow

The following diagrams illustrate the biological context of the B-Raf kinase and the experimental workflow for the activity assay.

Caption: The RAS-RAF-MEK-ERK signaling cascade.

Caption: Experimental workflow for the B-Raf ADP-Glo™ kinase assay.

Experimental Protocol

This protocol is adapted for a 96-well plate format and is based on commercially available assay kits.[1][12] All incubations should be performed at room temperature unless otherwise specified. All samples and controls should be tested in duplicate or triplicate.

4.1. Materials and Reagents

-

Recombinant active B-Raf V600E enzyme

-

5x Kinase Reaction Buffer (e.g., 200mM Tris-HCl, pH 7.4, 100mM MgCl2, 0.5mg/ml BSA)[12]

-

Dithiothreitol (DTT, 1 M)

-

ATP solution (e.g., 500 µM)[1]

-

Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)

-

Reference inhibitor (e.g., Vemurafenib)[6]

-

ADP-Glo™ Kinase Assay Kit (or equivalent ADP detection system)

-

White, opaque 96-well or 384-well assay plates[1]

-

Microplate reader capable of measuring luminescence

4.2. Reagent Preparation

-

1x Kinase Buffer: Prepare the required volume of 1x Kinase Buffer by diluting the 5x stock with sterile, distilled water. Add DTT to a final concentration of 50 µM.[12] Keep on ice.

-

Enzyme Dilution: Thaw the active B-Raf V600E enzyme on ice. Dilute the enzyme to the desired working concentration using the prepared 1x Kinase Buffer. The optimal concentration should be determined empirically but is typically in the low nanogram range per reaction.

-

Substrate/ATP Master Mix: Prepare a master mix containing the MEK1 substrate and ATP in 1x Kinase Buffer. The final concentration of ATP in the kinase reaction is typically at or near the Km for the enzyme (e.g., 10-50 µM).

-

Test Compound Dilutions: Prepare serial dilutions of test compounds and the reference inhibitor at 5x or 10x the final desired concentration in 1x Kinase Buffer.

4.3. Assay Procedure

The final reaction volume in this example is 25 µL. Adjust volumes as needed for different plate formats or final volumes.

-

Compound Addition: Add 5 µL of the diluted test compound or reference inhibitor to the appropriate wells. For "Positive Control" (100% activity) and "Blank" wells, add 5 µL of the same concentration of solvent (e.g., DMSO) used for the compounds.

-

Enzyme Addition:

-

Initiate Reaction: Add 10 µL of the Substrate/ATP Master Mix to all wells to start the kinase reaction.[12]

-

Incubation: Gently mix the plate and incubate for 40-60 minutes at 30°C or ambient temperature.[6][12]

-

Terminate Reaction: Add 25 µL of ADP-Glo™ Reagent to each well. Mix and incubate for 40 minutes at room temperature.[12]

-

ADP Detection: Add 50 µL of Kinase Detection Reagent to each well. Mix and incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[10]

-

Measure Luminescence: Read the luminescence on a microplate reader.

Data Presentation and Analysis

The raw data is obtained as relative light units (RLU). The activity of the kinase is directly proportional to the RLU value after subtracting the background.

-

Calculate Percent Inhibition:

-

Average the RLU values for each data point (duplicates/triplicates).

-

Subtract the average RLU of the "Blank" control from all other measurements.

-

Calculate the percent inhibition for each test compound concentration using the following formula: % Inhibition = 100 * (1 - (RLU_Inhibitor / RLU_PositiveControl))

-

-

Determine IC₅₀ Values: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

Example Data Table:

The following table shows an example of how to present the final quantitative data for comparison between a test compound and a known reference inhibitor.

| Compound | Target Kinase | IC₅₀ (nM) |

| Test Compound X | B-Raf V600E | 25.4 |

| Vemurafenib (Reference)[6] | B-Raf V600E | 13.0[13] |

| Test Compound X | B-Raf (Wild-Type) | 285.1 |

| Vemurafenib (Reference) | B-Raf (Wild-Type) | 130.0[13] |

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. Identification and Characterization of a B-Raf Kinase Alpha Helix Critical for the Activity of MEK Kinase in MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Allosteric MEK inhibitors act on BRAF/MEK complexes to block MEK activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2.6. BRAF Kinase Assay [bio-protocol.org]

- 7. worldwide.promega.com [worldwide.promega.com]

- 8. bmglabtech.com [bmglabtech.com]

- 9. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ulab360.com [ulab360.com]

- 11. eastport.cz [eastport.cz]

- 12. cdn1.sinobiological.com [cdn1.sinobiological.com]

- 13. pnas.org [pnas.org]

Application Notes and Protocols for the Use of B-Raf Inhibitors in Cancer Cell Culture Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction

B-Raf, a serine/threonine kinase, is a critical component of the MAPK/ERK signaling pathway, which regulates fundamental cellular processes such as proliferation, differentiation, and survival.[1] Mutations in the BRAF gene, particularly the V600E substitution, lead to constitutive activation of this pathway, driving uncontrolled cell growth and contributing to the development of various cancers, most notably melanoma.[1][2] Approximately 50% of melanomas harbor the BRAF V600E mutation.[1]

B-Raf inhibitors are a class of targeted therapies designed to specifically block the activity of the mutated B-Raf protein.[1][3] By binding to the ATP-binding site of the mutant B-Raf, these inhibitors prevent the phosphorylation and activation of downstream targets, effectively halting the pro-proliferative signaling cascade.[1] This targeted approach offers a more precise cancer treatment with potentially fewer side effects compared to traditional chemotherapy.[1]

Commonly used B-Raf inhibitors in research and clinical settings include Vemurafenib (PLX4032) and Dabrafenib (GSK2118436).[3][4] These inhibitors have shown significant efficacy in shrinking tumors and improving survival rates in patients with BRAF-mutant metastatic melanoma.[1] This document provides detailed application notes and protocols for the use of B-Raf inhibitors in cancer cell culture experiments to evaluate their therapeutic potential.

Key Concepts and Signaling Pathway

The MAPK/ERK pathway is a crucial signaling cascade that relays extracellular signals to the cell nucleus to regulate gene expression and key cellular processes. In cancer cells with a BRAF mutation (e.g., V600E), the B-Raf protein is constitutively active, leading to persistent downstream signaling, promoting cell proliferation and survival. B-Raf inhibitors specifically target this mutated protein, blocking the cascade.

Experimental Protocols

Preparation of B-Raf Inhibitor Stock Solutions

Proper preparation and storage of B-Raf inhibitors are crucial for obtaining reproducible results. Vemurafenib and Dabrafenib are typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.

Materials:

-

Vemurafenib (PLX4032) powder

-

Dabrafenib (GSK2118436) powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, amber microcentrifuge tubes or vials

Protocol:

-

Vemurafenib Stock (50 mM): To prepare a 50 mM stock solution of Vemurafenib (molecular weight: 489.9 g/mol ), dissolve 5 mg of the powder in 204.12 µL of DMSO.[5]

-

Dabrafenib Stock (10 mM): To prepare a 10 mM stock solution of Dabrafenib (molecular weight: 519.55 g/mol ), dissolve 5 mg of the powder in 962.4 µL of DMSO.

-

Aliquoting and Storage: Vortex the solutions until the powder is completely dissolved. Aliquot the stock solutions into smaller volumes in sterile, amber tubes to avoid repeated freeze-thaw cycles and protect from light.

-

Storage: Store the stock solutions at -20°C. Once a solution is in use, it should be utilized within 3 months to prevent loss of potency.[5]

Cell Culture and Treatment

For these experiments, cancer cell lines harboring the BRAF V600E mutation are required. Commonly used melanoma cell lines include A375 and SK-MEL-28.

Materials:

-

BRAF V600E mutant cancer cell line (e.g., A375, SK-MEL-28)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

B-Raf inhibitor stock solution (e.g., 50 mM Vemurafenib)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

Protocol:

-

Cell Seeding: Culture the cells in a T-75 flask until they reach 70-80% confluency. Trypsinize the cells, count them using a hemocytometer or automated cell counter, and seed them into the appropriate multi-well plates (e.g., 96-well for viability assays, 6-well for Western blotting) at a predetermined optimal density.

-

Adherence: Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

-

Drug Dilution: On the day of treatment, prepare serial dilutions of the B-Raf inhibitor from the stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the medium should be kept below 0.5% to avoid solvent-induced toxicity.

-

Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of the B-Raf inhibitor. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).

-

Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cells treated with B-Raf inhibitors in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO or solubilization buffer

Protocol:

-

MTT Addition: After the desired incubation period with the B-Raf inhibitor, add 10-20 µL of MTT solution to each well.[6]

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100-150 µL of DMSO or a solubilization buffer to each well to dissolve the crystals.[6][7]

-

Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6] Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the drug concentration to determine the half-maximal inhibitory concentration (IC50) using a non-linear regression curve fit.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cells treated with B-Raf inhibitors

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Cold PBS

-

Flow cytometer

Protocol:

-

Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifuging at a low speed (e.g., 300 x g) for 5 minutes and resuspending the pellet in PBS.[8]

-

Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[8]

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[8]

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[8]

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.[8]

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis of MAPK Pathway Proteins

Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in the MAPK pathway following B-Raf inhibitor treatment.

Materials:

-

Cells treated with B-Raf inhibitors in 6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-MEK, anti-MEK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Protocol:

-

Cell Lysis: After treatment, wash the cells with cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control like β-actin. Compare the levels of phosphorylated proteins to total proteins to assess the inhibitory effect on the signaling pathway.

Data Presentation

IC50 Values of B-Raf Inhibitors in BRAF V600E Mutant Cell Lines

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for Vemurafenib and Dabrafenib in commonly used BRAF V600E mutant melanoma cell lines. These values can serve as a reference for designing dose-response experiments.

| Cell Line | B-Raf Inhibitor | Reported IC50 (nM) | Reference(s) |

| A375 | Vemurafenib | 50 | [3] |

| 145 | [9] | ||

| 248.3 | [10] | ||

| Dabrafenib | 5 | [1] | |

| 8 | [2] | ||

| SK-MEL-28 | Vemurafenib | 82 | [9] |

| Dabrafenib | 2 | [1] | |

| 3 | [2] | ||

| WM-115 | Vemurafenib | 1227 | [9] |

| A2058 | Vemurafenib | 452 | [9] |

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell passage number, assay duration, and specific reagents used.

Experimental Workflow Visualization

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. article.imrpress.com [article.imrpress.com]

- 4. Dabrafenib and its potential for the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vemurafenib | Cell Signaling Technology [cellsignal.com]

- 6. researchgate.net [researchgate.net]

- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. biorxiv.org [biorxiv.org]

Application Notes and Protocols for Establishing a B-Raf Mutant Xenograft Mouse Model

Introduction

The B-Raf gene, a key component of the RAS/RAF/MEK/ERK signaling pathway, is one of the most frequently mutated proto-oncogenes in human cancers.[1] The most common mutation, a valine to glutamic acid substitution at codon 600 (V600E), leads to constitutive activation of the B-Raf kinase, promoting uncontrolled cell proliferation and survival.[2][3] Consequently, the B-Raf V600E mutation is a critical therapeutic target in several malignancies, including melanoma, colorectal cancer, and thyroid cancer.[1][4]

Cell line-derived xenograft (CDX) models, which involve the transplantation of human tumor cells into immunodeficient mice, are indispensable tools in preclinical oncology.[5] These models provide a robust in vivo platform to study tumor growth, evaluate the efficacy of novel therapeutic agents, and investigate mechanisms of drug resistance.[5][6] This document provides detailed protocols for establishing, monitoring, and analyzing a subcutaneous B-Raf mutant xenograft mouse model.

B-Raf Signaling Pathway

The B-Raf protein is a serine-threonine kinase that functions within the mitogen-activated protein kinase (MAPK) signaling pathway.[2][7] In normal cells, this pathway is tightly regulated, transmitting extracellular signals from growth factor receptors to the nucleus to control cellular processes like division and differentiation.[7] However, oncogenic mutations like BRAF V600E result in a constitutively active kinase, leading to persistent downstream signaling through MEK and ERK, thereby driving cancer cell proliferation and survival independent of external growth signals.[8]

Caption: The constitutively active B-Raf V600E mutant drives downstream MEK/ERK signaling.

Materials and Methods

1. Cell Line Selection

The choice of cell line is critical for a successful study. Several human cancer cell lines harboring B-Raf mutations are commercially available. It is essential to confirm the mycoplasma-negative status of cells before use.[9]

Table 1: Recommended B-Raf Mutant Cell Lines for Xenograft Models

| Cell Line | Cancer Type | B-Raf Mutation | Notes |

|---|---|---|---|

| A375 | Malignant Melanoma | V600E | Commonly used, highly tumorigenic.[5] |

| HT-29 | Colorectal Carcinoma | V600E | Widely established model for CRC studies.[10] |

| RKO | Colorectal Carcinoma | V600E | Another well-characterized CRC cell line.[10] |

| 8505C | Anaplastic Thyroid Cancer | V600E | Represents a more aggressive thyroid cancer subtype. |

| SK-MEL-28 | Malignant Melanoma | V600E | A common alternative to A375.[5] |

| NCI-H1666 | Lung Adenocarcinoma | V600E | For studies focused on B-Raf mutant lung cancer. |

2. Animal Models

Immunodeficient mouse strains are required to prevent graft rejection. The choice of strain can impact tumor take rate and growth kinetics.

-

BALB/c Nude (nu/nu): Athymic mice lacking a thymus and T-cells. A standard choice for subcutaneous xenografts.[11]

-

NOD-scid Gamma (NSG): More severely immunocompromised, lacking T-cells, B-cells, and functional NK cells. May be required for less aggressive cell lines.

All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.[10]

Experimental Workflow

The overall process for establishing a B-Raf mutant xenograft model follows a standardized workflow from cell preparation to data analysis.

Caption: Standard workflow for a cell line-derived subcutaneous xenograft study.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Preparation

-

Cell Culture: Culture B-Raf mutant cells (e.g., A375) in the recommended medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin). Maintain cells in a 37°C, 5% CO₂ incubator.

-

Harvesting: Use cells in the logarithmic growth phase (80-90% confluency).[9] Wash with PBS, then detach using Trypsin-EDTA. Neutralize trypsin with complete medium.

-

Cell Counting: Centrifuge the cell suspension at 1500 rpm for 5 minutes.[9] Resuspend the pellet in sterile, serum-free medium or PBS. Perform a cell count using a hemocytometer or automated cell counter. Check for viability (should be >95%) using Trypan Blue exclusion.

-

Final Preparation: Centrifuge the required number of cells again and resuspend the pellet in the final injection vehicle. The final concentration should be between 1-5 × 10⁷ cells/mL.[9] Keep the cell suspension on ice until injection to maintain viability.[9]

-

(Optional) Matrigel Mixture: To improve tumor engraftment, especially for less tumorigenic cell lines, the cell suspension can be mixed 1:1 with Matrigel on ice immediately before injection.[9][12]

Protocol 2: Subcutaneous Tumor Implantation

-

Animal Preparation: Acclimatize mice for at least one week before the experiment. Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).

-

Injection Site: Shave and sterilize the injection site, typically the right flank, with an alcohol wipe.[13]

-

Injection: Gently lift the skin to create a tent. Using a 25-27 gauge needle, insert the needle subcutaneously, parallel to the mouse's body.[13]

-

Cell Implantation: Slowly inject the cell suspension (typically 100-200 µL).[9][13] Withdraw the needle slowly to prevent leakage of the cell suspension.[13]

-

Post-Injection Monitoring: Monitor the animals for recovery from anesthesia. Continue to monitor their general health and check the injection site for signs of tumor formation.[9]

Protocol 3: Tumor Growth Monitoring and Treatment

-

Monitoring: Begin monitoring for tumor growth approximately 5-7 days post-injection. Measurements should be taken 2-3 times per week.[10]

-

Caliper Measurement: Use a digital caliper to measure the length (longest dimension) and width (dimension perpendicular to length) of the tumor.[14]

-

Volume Calculation: Calculate the tumor volume using the modified ellipsoid formula: Tumor Volume (mm³) = (Length × Width²) / 2 .[9] This is the most common formula used for volume estimation.

-

Randomization: Once tumors reach a predetermined average volume (e.g., 100-200 mm³), randomize the mice into control and treatment groups.[9]

-

Treatment Administration: Administer the vehicle control or therapeutic agent according to the study design (e.g., oral gavage, intraperitoneal injection). Record animal weights at each measurement to monitor for toxicity.

Data Presentation and Analysis

Data Collection

Systematic recording of tumor measurements is crucial for analysis. Data should be organized by individual animal and treatment group over time.

Table 2: Example Data Collection Sheet

| Mouse ID | Group | Day 0 | Day 3 | Day 6 | Day 9 | Day 12 | Body Weight (g) |

|---|---|---|---|---|---|---|---|

| 01 | Vehicle | 105 | 155 | 240 | 380 | 550 | 22.5 |

| 02 | Vehicle | 110 | 162 | 255 | 410 | 610 | 22.8 |

| ... | ... | ... | ... | ... | ... | ... | ... |

| 06 | Drug X | 108 | 120 | 135 | 115 | 95 | 21.9 |

| 07 | Drug X | 112 | 125 | 140 | 120 | 105 | 22.1 |

| ... | ... | ... | ... | ... | ... | ... | ... |

| Tumor volumes are in mm³ | | | | | | | |

Key Efficacy Endpoints

-

Tumor Growth Inhibition (TGI): A common metric to assess efficacy. It is often calculated at the end of the study as:

-

TGI (%) = [1 - (Mean volume of Treated Group / Mean volume of Control Group)] × 100

-

-

Tumor Growth Curves: Plot the mean tumor volume (± SEM) for each group over time to visualize the treatment effect.

-

Statistical Analysis: At the end of the study, compare the final tumor volumes between the control and treated groups using appropriate statistical tests, such as a Student's t-test or ANOVA.[15] A model-based analysis of the growth curves can also provide greater statistical power compared to analyzing only final day volumes.[15][16]

Ethical Considerations

According to animal welfare regulations, tumor burden should not exceed 10% of the mouse's body weight or a maximum dimension of 15-20 mm.[9] Animals showing signs of distress, excessive weight loss, or ulcerated tumors should be euthanized according to the approved institutional protocol.

References

- 1. Mouse models for BRAF-induced cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Successes and challenges in modeling heterogeneous BRAFV600E mutated central nervous system neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ichorlifesciences.com [ichorlifesciences.com]

- 6. Biology, Models and the Analysis of Tumor Xenograft Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BRAF (gene) - Wikipedia [en.wikipedia.org]

- 8. BRAF gene signaling pathway [pfocr.wikipathways.org]

- 9. yeasenbio.com [yeasenbio.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Subcutaneous xenograft tumour model and xenograft mouse metastatic model [bio-protocol.org]

- 12. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]

- 13. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

- 14. Monitoring of Xenograft Tumor Growth and Response to Chemotherapy by Non-Invasive In Vivo Multispectral Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Exploring a model-based analysis of patient derived xenograft studies in oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 16. research.manchester.ac.uk [research.manchester.ac.uk]

Application Notes: Utilizing B-Raf Inhibitors to Interrogate Signal Transduction Pathways

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using B-Raf inhibitors as molecular probes to investigate cellular signal transduction pathways. B-Raf is a serine/threonine-protein kinase that plays a critical role in the mitogen-activated protein kinase (MAPK/ERK) signaling cascade, which is fundamental to cell proliferation, differentiation, and survival.[1][2] Mutations in the BRAF gene, particularly the V600E substitution, lead to constitutive activation of the B-Raf kinase and downstream signaling, driving the development and progression of numerous cancers, including melanoma, colorectal cancer, and thyroid cancer.[1][3]

B-Raf inhibitors are small molecules designed to specifically block the catalytic activity of the mutant B-Raf protein.[3] By doing so, they effectively shut down the aberrant signaling cascade, leading to cell cycle arrest and apoptosis in cancer cells harboring these mutations.[4] This specificity makes them invaluable tools for dissecting the intricacies of the MAPK pathway and for studying the cellular consequences of its inhibition.

Mechanism of Action and Paradoxical Activation

B-Raf inhibitors, such as vemurafenib and dabrafenib, are ATP-competitive inhibitors that bind to the kinase domain of B-Raf, stabilizing it in an inactive conformation.[2] This prevents the phosphorylation and activation of its downstream targets, MEK1 and MEK2. However, a key characteristic of many B-Raf inhibitors is the phenomenon of "paradoxical activation." In cells with wild-type B-Raf and an upstream activating mutation (e.g., in RAS), these inhibitors can promote the dimerization of B-Raf with other RAF isoforms (like C-Raf), leading to the transactivation of the unbound protomer and a subsequent increase in ERK signaling.[5] Understanding this paradoxical effect is crucial when interpreting experimental results in different genetic contexts.

Applications in Signal Transduction Research

B-Raf inhibitors serve as powerful tools for a variety of research applications:

-

Pathway Elucidation: By selectively blocking B-Raf activity, researchers can confirm the role of the MAPK/ERK pathway in specific cellular processes, such as proliferation, migration, and apoptosis.

-

Target Validation: These inhibitors are instrumental in validating B-Raf as a therapeutic target in various cancer types.

-

Drug Resistance Studies: The emergence of resistance to B-Raf inhibitors is a significant clinical challenge.[1] Researchers use inhibitor-resistant cell lines to investigate the molecular mechanisms of resistance, which often involve reactivation of the MAPK pathway or activation of bypass signaling pathways.[6]

-

Combination Therapy Research: B-Raf inhibitors are often studied in combination with other targeted therapies, such as MEK inhibitors, to overcome resistance and enhance therapeutic efficacy.[1]

Data Presentation

The following tables summarize quantitative data on the activity of common B-Raf inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)

| Inhibitor | Target | IC50 (nM) | Reference |

| Vemurafenib | B-Raf V600E | 31 | [7] |

| C-Raf | 48 | [7] | |

| Dabrafenib | B-Raf V600E | 0.6 | [7] |

| C-Raf | 5 | [7] | |

| PLX4720 | B-Raf V600E | 13 | [8] |

| Compound 24 | B-Raf WT | 1700 | [1] |

Table 2: Cellular Activity of B-Raf Inhibitors in Melanoma Cell Lines (IC50)

| Cell Line | B-Raf Status | Inhibitor | IC50 (nM) | Reference |

| A375 | V600E | Vemurafenib | 10 (48h) | [3] |

| Dabrafenib | <100 | [9] | ||

| Mewo | WT | Vemurafenib | 173 (48h) | [3] |

| SK-MEL-239 | V600E | Dabrafenib | <1 | [9] |

Mandatory Visualizations

Figure 1: Simplified MAPK/ERK signaling pathway with the point of B-Raf inhibitor action.

Figure 2: General experimental workflow for studying B-Raf inhibitor effects.

Experimental Protocols

Protocol 1: Cell Viability/Proliferation (MTT) Assay

This protocol is used to assess the effect of B-Raf inhibitors on cell proliferation and viability.

Materials:

-

B-Raf inhibitor of interest

-

BRAF-mutant and wild-type cell lines

-

Complete cell culture medium

-

96-well tissue culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]

-

DMSO or solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[11]

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[10]

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of the B-Raf inhibitor in complete medium.

-

Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the desired concentrations of the inhibitor. Include vehicle-only (e.g., DMSO) control wells.

-

Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[11]

-

Carefully aspirate the medium containing MTT.

-

Add 100-150 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.[11]

-

Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11]

-

Measure the absorbance at 570 nm using a microplate reader.[12]

-

Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the IC50 value.

Protocol 2: Western Blotting for MAPK Pathway Activation

This protocol is used to detect changes in the phosphorylation status of ERK (p-ERK), a key downstream effector of B-Raf.

Materials:

-

B-Raf inhibitor-treated and untreated cell lysates

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-p-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total ERK1/2

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse inhibitor-treated and control cells in RIPA buffer with protease and phosphatase inhibitors.

-

Determine protein concentration of the lysates using a BCA or Bradford assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the protein samples by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-ERK1/2 (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2, or use a loading control like β-actin or GAPDH.

-

Quantify band intensities using densitometry software to determine the ratio of p-ERK to total ERK.[13]

Protocol 3: In Vitro B-Raf Kinase Assay

This protocol measures the direct inhibitory effect of a compound on the enzymatic activity of purified B-Raf kinase.

Materials:

-

Recombinant active B-Raf (V600E) enzyme

-

Kinase-inactive MEK1 (as a substrate)

-

B-Raf inhibitor

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.0, 200 mM NaCl, 10 mM MgCl2)[1]

-

ATP

-

96-well plate

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay or anti-phospho-MEK antibody for ELISA)

Procedure:

-

Prepare serial dilutions of the B-Raf inhibitor in DMSO.

-

In a 96-well plate, add the B-Raf inhibitor and the recombinant B-Raf (V600E) enzyme in kinase assay buffer.

-

Incubate at room temperature for 1 hour to allow for inhibitor binding.[1]

-

Add the kinase-inactive MEK1 substrate to the wells.

-

Initiate the kinase reaction by adding ATP (e.g., to a final concentration of 200 µM).[1]

-

Incubate the reaction at 37°C for 30 minutes.[1]

-

Stop the reaction and detect the amount of phosphorylated MEK1 or the amount of ADP produced using a suitable detection reagent and a plate reader.

-

Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value of the compound.

Protocol 4: Co-Immunoprecipitation (Co-IP) for RAF Dimerization

This protocol is used to investigate how B-Raf inhibitors affect the dimerization of RAF proteins.

Materials:

-

Cells expressing tagged RAF proteins (e.g., FLAG-C-Raf and Myc-B-Raf)

-

B-Raf inhibitor

-

Lysis buffer (non-denaturing, e.g., Triton X-100 based) with protease and phosphatase inhibitors

-

Antibody for immunoprecipitation (e.g., anti-FLAG antibody)

-

Protein A/G agarose beads

-

Wash buffer

-

Elution buffer or Laemmli sample buffer

-

Antibodies for Western blotting (e.g., anti-Myc and anti-FLAG)

Procedure:

-

Treat cells with the B-Raf inhibitor or vehicle control for the desired time.

-

Lyse the cells in a non-denaturing lysis buffer.

-

Pre-clear the lysates by incubating with protein A/G beads and centrifuging to remove non-specifically bound proteins.

-

Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-FLAG) for 2-4 hours or overnight at 4°C.

-

Add protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads using elution buffer or by boiling in Laemmli sample buffer.

-

Analyze the immunoprecipitated samples by Western blotting using antibodies against the tagged proteins (e.g., anti-FLAG and anti-Myc) to detect the co-precipitated RAF isoform. An increase in the co-precipitated protein indicates enhanced dimerization.[14]

References

- 1. Identification of BRAF inhibitors through in silico screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. RAF inhibitors activate the MAPK pathway by relieving inhibitory autophosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of two melanoma cell lines resistant to BRAF/MEK inhibitors (vemurafenib and cobimetinib) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dabrafenib and its potential for the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

- 10. goldbio.com [goldbio.com]

- 11. researchgate.net [researchgate.net]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The importance of Raf dimerization in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Dosing and Administration of B-Raf Inhibitors in Preclinical Models